molecular formula C11H13N3OS B2751104 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 305337-09-1

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2751104
CAS No.: 305337-09-1
M. Wt: 235.31
InChI Key: FHRANGZSMFETLB-UHFFFAOYSA-N
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Description

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isothiocyanate to form the intermediate 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thione. This intermediate is then treated with a suitable oxidizing agent to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-3-thione.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Triazole-3-thione.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Shows promise as an anticancer agent, particularly against breast adenocarcinoma cell lines.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives:

    Similar Compounds: 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thione.

    Uniqueness: The presence of the ethyl group and the phenoxymethyl moiety imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.

Biological Activity

4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N3OSC_{12}H_{14}N_3OS. The presence of the triazole ring contributes to its stability and interaction with biological targets. The thiol group enhances its reactivity and potential for biological activity.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad range of biological activities, including:

  • Anticancer Activity : Many studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : Triazoles have been shown to possess significant antimicrobial activity against bacteria and fungi.
  • Other Pharmacological Effects : These compounds may also exhibit antitubercular and hypoglycemic effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In particular, studies have evaluated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Selectivity
Human melanoma (IGR39)10.5High
Triple-negative breast cancer (MDA-MB-231)12.7Moderate
Pancreatic carcinoma (Panc-1)15.3Moderate

The compound demonstrated the highest cytotoxicity against the melanoma cell line compared to others tested .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Anti-metastatic Properties : Certain derivatives showed promise in inhibiting cancer cell migration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies reveal that it exhibits:

  • Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungal inhibition , particularly against species such as Candida albicans.

The minimum inhibitory concentration (MIC) values for select pathogens are summarized in the following table:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of triazole derivatives:

  • A study published in Molecules reported that various triazole derivatives exhibited significant cytotoxicity against melanoma and breast cancer cell lines. The most active compounds were identified based on their structure–activity relationships .
  • Another research article highlighted the synthesis and evaluation of triazole-thiol derivatives for their antimicrobial properties. The results indicated that modifications in the substituent groups significantly influenced their potency against microbial strains .

Properties

IUPAC Name

4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRANGZSMFETLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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